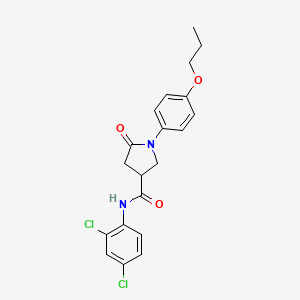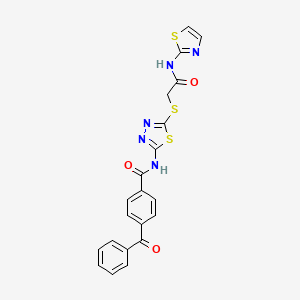![molecular formula C20H21F3N4O5 B2809323 [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol CAS No. 860610-88-4](/img/structure/B2809323.png)
[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol is a useful research compound. Its molecular formula is C20H21F3N4O5 and its molecular weight is 454.406. The purity is usually 95%.
BenchChem offers high-quality [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Organic Synthesis
Oxidative Cyclization Catalysis : cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes have been identified as Lewis acids capable of catalyzing oxidative cyclization of alkenols by tert-butyl hydroperoxide, highlighting a potential application in organic synthesis and catalysis processes (Dönges et al., 2014).
Electrolytic Systems for Supporting Electrolyte Generation : A novel electrolytic system employing solid-supported bases for in situ generation of a supporting electrolyte from methanol as a solvent showcases the adaptability of such compounds in enhancing the efficiency of chemical reactions (Tajima & Fuchigami, 2005).
N-Alkylation and Transfer Hydrogenation : The use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst, demonstrates the compound's utility in methylation reactions and transfer hydrogenation of nitroarenes (Sarki et al., 2021).
Catalytic N-Alkylation : Demonstrating catalytic N-alkylation of amines with primary alcohols over halide clusters, this research indicates the versatility of piperidine derivatives in facilitating N-alkylation, a fundamental transformation in organic synthesis (Kamiguchi et al., 2007).
Crystal Structure and Material Science
Synthesis and Crystal Structure : The synthesis and crystal structure analysis of compounds like [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, which reveal details about their molecular geometry and intermolecular interactions, contribute to the understanding of molecular design and materials science (Girish et al., 2008).
Thermal and Optical Studies : Investigations on the thermal, optical, etching, and structural properties of specific piperidine derivatives provide insights into the material's stability and potential applications in various fields, including electronics and photonics (Karthik et al., 2021).
Chemical Synthesis and Reaction Mechanisms
Anodic Methoxylation : Solid-supported bases enable the anodic methoxylation of phenyl trifluoroethyl sulfide, showcasing the role of piperidine derivatives in facilitating electrochemical reactions and the potential for recycling catalysts (Tajima & Fuchigami, 2005).
Indirect Electrochemical Oxidation : The indirect electrochemical oxidation of piperidin-4-ones mediated by sodium halide-base systems offers a pathway to α-hydroxyketals and demonstrates the versatility of piperidine derivatives in electrochemical applications (Elinson et al., 2006).
properties
IUPAC Name |
[1-[2-[[2,6-dinitro-4-(trifluoromethyl)anilino]methyl]phenyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O5/c21-20(22,23)15-9-17(26(29)30)19(18(10-15)27(31)32)24-11-14-3-1-2-4-16(14)25-7-5-13(12-28)6-8-25/h1-4,9-10,13,24,28H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPZQLHOBXTOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CNC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2809240.png)







![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2809252.png)
![N-(1-cyanocyclohexyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide](/img/structure/B2809253.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate](/img/structure/B2809256.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2809262.png)